2-(Bromomethyl)naphthalene-1-carboxylic acid 2-(Bromomethyl)naphthalene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15912484
InChI: InChI=1S/C12H9BrO2/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6H,7H2,(H,14,15)
SMILES:
Molecular Formula: C12H9BrO2
Molecular Weight: 265.10 g/mol

2-(Bromomethyl)naphthalene-1-carboxylic acid

CAS No.:

Cat. No.: VC15912484

Molecular Formula: C12H9BrO2

Molecular Weight: 265.10 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)naphthalene-1-carboxylic acid -

Specification

Molecular Formula C12H9BrO2
Molecular Weight 265.10 g/mol
IUPAC Name 2-(bromomethyl)naphthalene-1-carboxylic acid
Standard InChI InChI=1S/C12H9BrO2/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6H,7H2,(H,14,15)
Standard InChI Key UONNVVSNNFWCMA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C(=O)O)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(bromomethyl)naphthalene-1-carboxylic acid is C₁₂H₉BrO₂, with a molecular weight of 265.10 g/mol . The naphthalene backbone consists of two fused benzene rings, with substituents at the 1- and 2-positions (Figure 1). The carboxylic acid group (-COOH) at position 1 contributes to the compound’s acidity, while the bromomethyl (-CH₂Br) group at position 2 enhances its reactivity in nucleophilic substitution reactions.

Figure 1: Proposed structure of 2-(bromomethyl)naphthalene-1-carboxylic acid

C12H9BrO2\text{C}_{12}\text{H}_{9}\text{BrO}_{2}
Key features:

  • Naphthalene core: Planar aromatic system enabling π-π interactions.

  • Carboxylic acid: pKa ~2.5–3.0 (estimated based on benzoic acid analogs) .

  • Bromomethyl group: Electrophilic site for cross-coupling reactions .

Spectral Characterization

While experimental spectral data for this specific isomer are scarce, related compounds such as 1-(bromomethyl)naphthalene-2-carboxylic acid ( ) and 4-(bromomethyl)naphthalene-1-carboxylic acid ( ) offer reference points:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) .

  • ¹H NMR: Signals at δ 4.5–5.0 ppm (CH₂Br) and δ 8.0–8.8 ppm (naphthalene protons) .

  • ¹³C NMR: Carboxylic acid carbon at δ ~170 ppm, bromomethyl carbon at δ ~30 ppm .

Physicochemical Data

PropertyValueSource
Molecular Weight265.10 g/mol
Melting Point~150–160°C (estimated)
SolubilityLow in water; soluble in DMSO
LogP (Octanol-Water)~2.8 (predicted)

Synthesis and Reaction Pathways

Ester Hydrolysis

Ethyl 2-(bromomethyl)-1-naphthoate ( ) serves as a precursor. Hydrolysis under acidic or basic conditions yields the target carboxylic acid:
Ester+H2OH+/OH2-(Bromomethyl)naphthalene-1-carboxylic acid+Ethanol\text{Ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{2-(Bromomethyl)naphthalene-1-carboxylic acid} + \text{Ethanol}
Conditions:

  • Acidic: 6M HCl, reflux, 6–8 hours .

  • Basic: NaOH (aq), 80°C, 4 hours .

Direct Bromination

Bromination of 2-methylnaphthalene-1-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN):
2-Methylnaphthalene-1-carboxylic acid+NBSAIBN, CCl42-(Bromomethyl)naphthalene-1-carboxylic acid\text{2-Methylnaphthalene-1-carboxylic acid} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{2-(Bromomethyl)naphthalene-1-carboxylic acid}
Yield: ~60–70% (estimated from analogous reactions) .

Key Reactions

Reaction TypeExampleApplication
Nucleophilic SubstitutionReaction with amines to form amidesDrug candidate synthesis
Suzuki CouplingPd-catalyzed coupling with aryl boronic acidsMaterials science
DecarboxylationThermal decomposition to 2-bromomethylnaphthaleneIntermediate for agrochemicals

Applications in Pharmaceutical and Material Science

Drug Development

In a study of naphtho[2,1-b]furan derivatives, bromomethyl-substituted analogs demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The bromomethyl group’s electrophilicity enables conjugation with biomolecules, enhancing target binding.

Polymer Chemistry

2-(Bromomethyl)naphthalene-1-carboxylic acid has been used to synthesize photoactive polymers for organic light-emitting diodes (OLEDs). Copolymerization with fluorene derivatives yielded materials with an emission maximum at 450 nm and a quantum efficiency of 65% .

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